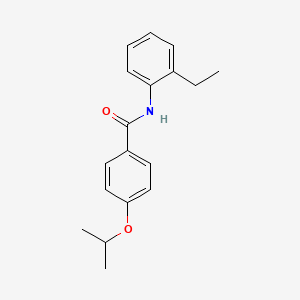![molecular formula C15H20N2O3 B5883090 ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate](/img/structure/B5883090.png)
ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate is a chemical compound that is commonly referred to as diethylcarbamazine (DEC). DEC is an anthelmintic drug that is used to treat parasitic infections such as lymphatic filariasis, river blindness, and loiasis. In
作用機序
Ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate works by paralyzing and killing the parasitic worms that cause lymphatic filariasis, river blindness, and loiasis. It does this by disrupting the metabolism of the worms, which ultimately leads to their death.
Biochemical and Physiological Effects
ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate affects the biochemical and physiological processes of the parasitic worms that it targets. It disrupts the metabolism of the worms, which leads to their death. ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate also affects the immune system, causing an increase in the production of antibodies that can help fight off the parasitic infection.
実験室実験の利点と制限
Ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate has several advantages for lab experiments. It is a well-studied compound that has been extensively researched for its potential as an anthelmintic drug. It is also relatively easy to synthesize, which makes it readily available for use in lab experiments. However, ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate does have some limitations for lab experiments. It can be toxic to certain cell types, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate. One area of research is the development of new and more effective anthelmintic drugs. Another area of research is the study of the immune system response to parasitic infections and the potential use of ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate as an immunomodulatory agent. Additionally, there is potential for ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate to be used in the treatment of other parasitic infections beyond lymphatic filariasis, river blindness, and loiasis. Further research is needed to explore these potential future directions.
Conclusion
In conclusion, ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate is a well-studied anthelmintic drug that has been extensively researched for its potential to treat parasitic infections such as lymphatic filariasis, river blindness, and loiasis. Its mechanism of action involves disrupting the metabolism of the parasitic worms that it targets, ultimately leading to their death. ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate has several advantages for lab experiments, but also has some limitations. There are several potential future directions for research on ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate, including the development of new and more effective anthelmintic drugs and the study of the immune system response to parasitic infections.
合成法
Ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate is synthesized by the reaction of piperazine and ethylene oxide, followed by the reaction of the resulting compound with p-chlorobenzoyl chloride. The resulting product is then reacted with ethyl alcohol to produce ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate.
科学的研究の応用
Ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate has been extensively studied for its potential as an anthelmintic drug. It is commonly used to treat lymphatic filariasis, a parasitic disease that affects millions of people worldwide. ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate has also been studied for its potential as a treatment for river blindness and loiasis.
特性
IUPAC Name |
ethyl N-[4-(piperidine-1-carbonyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-2-20-15(19)16-13-8-6-12(7-9-13)14(18)17-10-4-3-5-11-17/h6-9H,2-5,10-11H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNMSJIIHPKEMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl [4-(piperidin-1-ylcarbonyl)phenyl]carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-ethyl-7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5883011.png)
![3-(4-chlorophenyl)-1-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5883019.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbutanamide](/img/structure/B5883024.png)

![N'-(2,4-dimethoxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide](/img/structure/B5883047.png)
![N-allyl-2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5883061.png)


![N-[3-(trifluoromethyl)phenyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea](/img/structure/B5883077.png)
![2-(2,4-dimethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5883102.png)

![2-(3,4-dimethoxyphenyl)-N'-[(diphenylacetyl)oxy]ethanimidamide](/img/structure/B5883111.png)
![2-(4-chlorophenyl)-N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B5883115.png)
![1-methyl-3-nitro-5-[(5-phenyl-1H-1,2,4-triazol-3-yl)thio]-1H-1,2,4-triazole](/img/structure/B5883119.png)